

# Structure and bonding of chlorodimethylphosphine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Chlorodimethylphosphine*

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An In-Depth Technical Guide to the Structure and Bonding of **Chlorodimethylphosphine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **chlorodimethylphosphine** ( $(\text{CH}_3)_2\text{PCI}$ ), a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental structure, bonding characteristics, synthesis, reactivity, and handling protocols. The content is structured to deliver not just data, but actionable insights grounded in established chemical principles.

## Introduction and Strategic Importance

**Chlorodimethylphosphine**, also known by its IUPAC name chloro(dimethyl)phosphane, is a trivalent organophosphorus compound.<sup>[1][2]</sup> Its significance stems from its role as a versatile precursor for synthesizing a wide array of more complex phosphine ligands. These ligands are indispensable in homogeneous catalysis, coordinating with transition metals to create catalysts for reactions such as cross-coupling, hydrogenation, and hydroformylation. The P-Cl bond is the primary reactive site, allowing for facile nucleophilic substitution to introduce new functionalities, making  $(\text{CH}_3)_2\text{PCI}$  a foundational building block in synthetic organophosphorus chemistry.

## Molecular Structure and Bonding Analysis

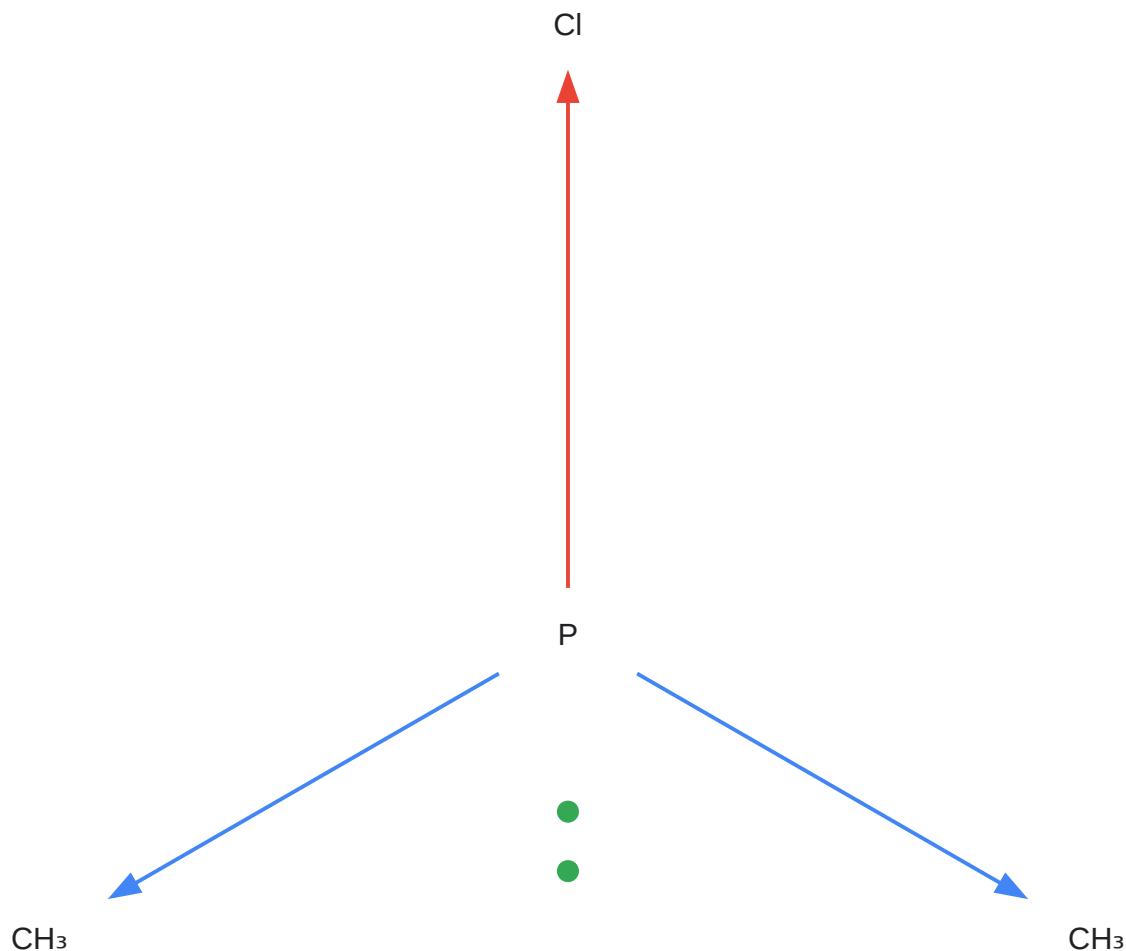
The electronic and geometric structure of **chlorodimethylphosphine** dictates its reactivity and physical properties.

## Geometric Configuration

The central phosphorus atom in **chlorodimethylphosphine** is bonded to two carbon atoms (from the methyl groups) and one chlorine atom. Additionally, the phosphorus atom possesses a non-bonding lone pair of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains (three bonding pairs and one lone pair) arrange themselves in a tetrahedral geometry to minimize repulsion. However, the molecular geometry, which considers only the positions of the atoms, is trigonal pyramidal. The lone pair exerts greater repulsive force than the bonding pairs, compressing the C-P-C and C-P-Cl bond angles to be less than the ideal tetrahedral angle of 109.5°.

## Orbital Hybridization and Bonding

The phosphorus atom is best described as having  $sp^3$  hybridization. The four  $sp^3$  hybrid orbitals accommodate the two P-C sigma bonds, the P-Cl sigma bond, and the lone pair of electrons. The significant electronegativity difference between phosphorus (2.19) and chlorine (3.16) results in a highly polarized P-Cl bond, making the phosphorus atom electrophilic and susceptible to nucleophilic attack. This polarity is the cornerstone of its synthetic utility.



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Caption: Trigonal pyramidal geometry of **chlorodimethylphosphine**.

## Synthesis Protocol: The Grignard Approach

The most common and reliable method for the laboratory-scale synthesis of **chlorodimethylphosphine** involves the reaction of a Grignard reagent with phosphorus trichloride (PCl<sub>3</sub>). The use of tetrahydrofuran (THF) as a solvent is often preferred over diethyl ether due to its higher polarity, which can better solvate the Grignard reagent and potentially accelerate the reaction, and for its higher boiling point, which improves safety margins.[3]

## Experimental Workflow: Synthesis of (CH<sub>3</sub>)<sub>2</sub>PCl

This protocol requires strict anhydrous and anaerobic conditions, as both the Grignard reagent and the final product are highly reactive towards water and oxygen.

#### Materials:

- Magnesium turnings
- Methyl chloride (or methyl iodide/bromide)
- Phosphorus trichloride ( $\text{PCl}_3$ )
- Anhydrous tetrahydrofuran (THF)
- Inert gas (Argon or Nitrogen)

#### Protocol:

- Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a constant pressure dropping funnel, and an inert gas inlet. All glassware must be rigorously dried.
- Grignard Reagent Formation:
  - Charge the flask with magnesium turnings under a positive pressure of inert gas.
  - Add a portion of the anhydrous THF.
  - Slowly add a solution of methyl halide in THF via the dropping funnel. The reaction is exothermic and initiation may require gentle warming.
  - Once initiated, maintain a gentle reflux by controlling the addition rate of the methyl halide solution until all magnesium is consumed.
- Phosphine Synthesis:
  - Cool the freshly prepared methylmagnesium chloride solution to approximately -30 °C.[\[3\]](#)

- Slowly add a stoichiometric amount of phosphorus trichloride dissolved in anhydrous THF via the dropping funnel. The molar ratio of  $\text{PCl}_3$  to the Grignard reagent is critical to favor the formation of the dichlorophosphine over trialkylphosphine. A ratio of approximately 1:2 ( $\text{PCl}_3:\text{MeMgCl}$ ) is targeted.
- Maintain the low temperature throughout the addition to prevent side reactions.
- Work-up and Isolation:
  - After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.
  - The reaction mixture will contain magnesium salts, which are removed by filtration under an inert atmosphere.
  - The solvent (THF) is removed from the filtrate by distillation.
  - The crude **chlorodimethylphosphine** is then purified by fractional distillation under reduced pressure to yield a colorless liquid.

Caption: Workflow for the Grignard synthesis of **chlorodimethylphosphine**.

## Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized product.

## Physical Properties

Property	Value	Source
Molecular Formula	$C_2H_6ClP$	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	96.49 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless liquid	<a href="#">[5]</a>
Boiling Point	~74-76 °C	<a href="#">[1]</a>
Density	~0.98 g/cm³	<a href="#">[1]</a>
Flash Point	-18 °C	<a href="#">[6]</a>
Solubility	Reacts violently with water	<a href="#">[6]</a> <a href="#">[7]</a>

## Spectroscopic Profile

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

Technique	Expected Data
$^1H$ NMR	A doublet in the range of 1.5-2.0 ppm. The splitting is due to coupling with the phosphorus nucleus ( $^2JP-H$ ).
$^{31}P$ NMR	A singlet in the downfield region, characteristic of chlorophosphines.
$^{13}C$ NMR	A doublet in the aliphatic region, showing P-C coupling.
IR Spectroscopy	Characteristic peaks for C-H stretching and bending, and a strong absorption for the P-Cl bond.
Mass Spectrometry	The molecular ion peak ( $M^+$ ) should be observable, along with a characteristic isotopic pattern for the presence of one chlorine atom ( $M^+$ and $M+2^+$ in a ~3:1 ratio). <a href="#">[2]</a>

## Key Reactions and Synthetic Applications

The reactivity of **chlorodimethylphosphine** is dominated by the electrophilic phosphorus center and the labile P-Cl bond.

- Nucleophilic Substitution: This is the most important reaction class. It reacts readily with a wide range of nucleophiles ( $\text{Nu}^-$ ) such as organolithium reagents ( $\text{RLi}$ ), Grignard reagents ( $\text{RMgX}$ ), alkoxides ( $\text{RO}^-$ ), and amides ( $\text{R}_2\text{N}^-$ ) to form new P-C, P-O, and P-N bonds, respectively. This is the primary route to tertiary phosphines (e.g.,  $\text{PMe}_2\text{R}$ ).
- Oxidation: It can be oxidized by agents like hydrogen peroxide or sulfur to form the corresponding phosphine oxide ( $(\text{CH}_3)_2\text{P}(\text{O})\text{Cl}$ ) or phosphine sulfide ( $(\text{CH}_3)_2\text{P}(\text{S})\text{Cl}$ ).
- Lewis Acidity: The phosphorus atom can act as a Lewis acid, forming adducts with Lewis bases.

## Safety, Handling, and Storage

Extreme caution is required when handling this compound.

- Hazards: **Chlorodimethylphosphine** is highly flammable, pyrophoric (ignites spontaneously on contact with air), and reacts violently with water.<sup>[1][7]</sup> It is fatal if swallowed or in contact with skin and toxic if inhaled. It can cause severe skin and eye burns.<sup>[7][8]</sup>
- Handling: All manipulations must be conducted under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).<sup>[7]</sup> Personal protective equipment (PPE) must include flame-retardant laboratory coats, chemical-resistant gloves, and full-face protection.<sup>[9]</sup> An appropriate fire extinguisher (e.g., dry powder, sand) must be readily available. Do not use water.
- Storage: Store in a tightly sealed container under an inert gas in a cool, dry, well-ventilated, and fireproof area.<sup>[8]</sup> It should be stored away from moisture and incompatible materials such as oxidizing agents.<sup>[7]</sup>

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- To cite this document: BenchChem. [Structure and bonding of chlorodimethylphosphine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581527#structure-and-bonding-of-chlorodimethylphosphine>]

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